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molecular formula C9H12O3 B8575936 Cyclopropanecarboxylic acid, 1-acetyl-2-ethenyl-, methyl ester CAS No. 61111-64-6

Cyclopropanecarboxylic acid, 1-acetyl-2-ethenyl-, methyl ester

Cat. No. B8575936
M. Wt: 168.19 g/mol
InChI Key: BWOOCDCUQZRSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04487946

Procedure details

Methyl 1-acetyl-2-vinylcyclopropane-1-carboxylate was prepared by the reaction of 1,4-dichlorobutene-2 and methyl acetoacetate using the classical condensation procedure. For the reaction, methyl sodioacetoacetate was prepared by first reacting 36.6 grams sodium metal with 500 mls anhydrous methanol and then adding 185.6 grams of the methyl acetoacetic ester. The resulting solution was then added dropwise, at a rate sufficient to maintain reflux, to 100 grams 1,4-dichlorobutene-2 in 200 mls methanol under a nitrogen atmosphere. After addition was complete, refluxing was continued for 3 hours followed by stirring overnight at ambient temperature. The resulting reaction product (IA) was then stripped under reduced pressure after filtering to remove insoluble salts. Fractional distillation yielded 55 percent yield of a product (IB) consisting predominantly of the desired vinylcyclopropane product (boiling point 83.5° C.-85.0° C. at 4.5 mm Hg; nD22° 1.4705). Nuclear magnetic resonance spectroscopy and gas chromatographic analysis of IB showed the product to consist of 85.7 percent methyl 1-acetyl-2-vinylcyclopropane-1-carboxylate and 14.3 percent 4-carbomethoxy-5-methyl-2-vinyl-2,3-dihydrofuran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl sodioacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
methyl acetoacetic ester
Quantity
185.6 g
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)/[CH:2]=[CH:3]/[CH2:4]Cl.[C:7]([O:13][CH3:14])(=[O:12])[CH2:8][C:9]([CH3:11])=[O:10].[Na]CC(=O)CC(OC)=O.[Na]>CO>[C:9]([C:8]1([C:7]([O:13][CH3:14])=[O:12])[CH2:4][CH:3]1[CH:2]=[CH2:1])(=[O:10])[CH3:11] |^1:23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(/C=C/CCl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
methyl sodioacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]CC(CC(=O)OC)=O
Step Three
Name
Quantity
36.6 g
Type
reactant
Smiles
[Na]
Step Four
Name
methyl acetoacetic ester
Quantity
185.6 g
Type
reactant
Smiles
Step Five
Name
Quantity
100 g
Type
reactant
Smiles
C(/C=C/CCl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the classical condensation procedure
CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
The resulting solution was then added dropwise, at a rate sufficient
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The resulting reaction product (IA)
FILTRATION
Type
FILTRATION
Details
after filtering
CUSTOM
Type
CUSTOM
Details
to remove insoluble salts
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C1(C(C1)C=C)C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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